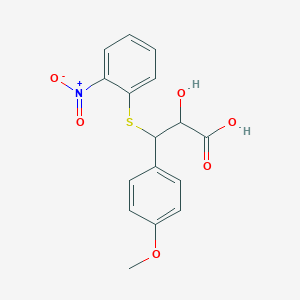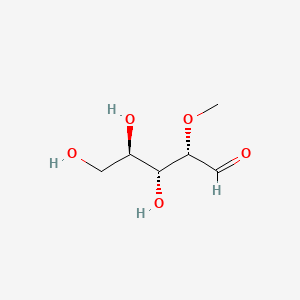
2-O-Methyl-D-arabinose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-Methyl-D-arabinose is a derivative of D-arabinose, a naturally occurring pentose sugar This compound is characterized by the presence of a methoxy group at the second carbon position of the arabinose molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-Methyl-D-arabinose typically involves the methylation of D-arabinose. One common method is the reaction of D-arabinose with methyl iodide in the presence of a base such as silver oxide. The reaction proceeds under mild conditions, usually at room temperature, to yield this compound.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. the process can be scaled up by optimizing the reaction conditions and using efficient purification techniques such as chromatography to isolate the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield the corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as halides and acids can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-O-Methyl-D-arabinose has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other rare sugars.
Mechanism of Action
The mechanism of action of 2-O-Methyl-D-arabinose involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can be incorporated into metabolic pathways where it may act as an inhibitor or modulator of enzyme activity. The methoxy group at the second carbon position can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
D-arabinose: The parent compound, lacking the methoxy group.
2-O-Methyl-D-xylose: Similar structure but with a different sugar backbone.
2-O-Methyl-D-glucose: Another methylated sugar with a different configuration.
Uniqueness: 2-O-Methyl-D-arabinose is unique due to its specific structural modification, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
25521-14-6 |
|---|---|
Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2S,3R,4R)-3,4,5-trihydroxy-2-methoxypentanal |
InChI |
InChI=1S/C6H12O5/c1-11-5(3-8)6(10)4(9)2-7/h3-7,9-10H,2H2,1H3/t4-,5-,6-/m1/s1 |
InChI Key |
ALNDFFUAQIVVPG-HSUXUTPPSA-N |
Isomeric SMILES |
CO[C@H](C=O)[C@@H]([C@@H](CO)O)O |
Canonical SMILES |
COC(C=O)C(C(CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


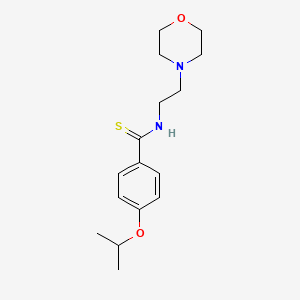



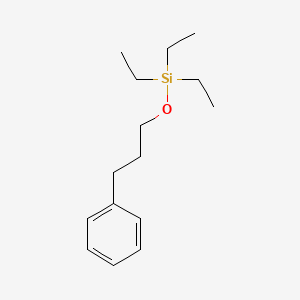
![2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B13820765.png)
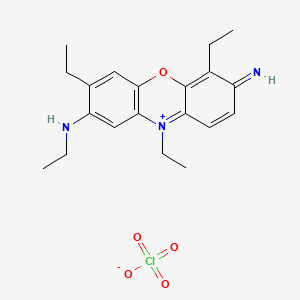
![(1alpha,3alpha,4beta,6alpha)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol](/img/structure/B13820775.png)
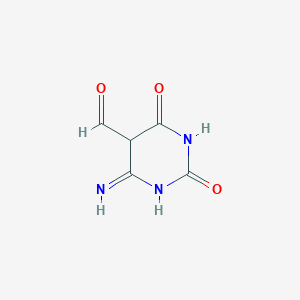
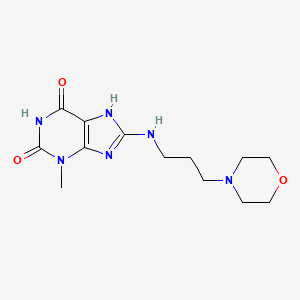
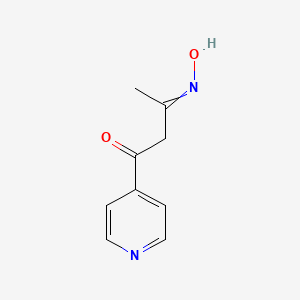
![5,5'-Dichloro[1,1'-biphenyl]-2,2'-dicarboxylic acid](/img/structure/B13820794.png)
![1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one](/img/structure/B13820802.png)
